Harmalol hydrochloride dihydrate Harmalol hydrochloride dihydrate Harmalol is a harmala alkaloid in which the harman skeleton is hydroxy-substituted at C-7 and has been reduced across the 3,4 bond. It has a role as an EC 1.4.3.4 (monoamine oxidase) inhibitor and an algal metabolite. It derives from a hydride of a harman.
Harmalol is a natural product found in Polygala tenuifolia, Passiflora amethystina, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 6028-00-8
VCID: VC0191387
InChI: InChI=1S/C12H12N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6,14-15H,4-5H2,1H3
SMILES: CC1=NCCC2=C1NC3=C2C=CC(=C3)O.O.O.Cl
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol

Harmalol hydrochloride dihydrate

CAS No.: 6028-00-8

Cat. No.: VC0191387

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

Harmalol hydrochloride dihydrate - 6028-00-8

CAS No. 6028-00-8
Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
IUPAC Name 1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-7-ol
Standard InChI InChI=1S/C12H12N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-3,6,14-15H,4-5H2,1H3
Standard InChI Key RHVPEFQDYMMNSY-UHFFFAOYSA-N
SMILES CC1=NCCC2=C1NC3=C2C=CC(=C3)O.O.O.Cl
Canonical SMILES CC1=NCCC2=C1NC3=C2C=CC(=C3)O
Melting Point 100 - 105 °C

Chemical Properties and Structure

Harmalol hydrochloride dihydrate is a β-carboline alkaloid with the chemical formula C₁₂H₁₂N₂O·HCl·2H₂O and a molecular weight of 254.72 . It is also known by several synonyms, including 1-methyl-4,9-dihydro-(3H)-beta-carbolin-7-ol HCl and 4,9-dihydro-1-methyl-3H-pyrido[3,4-b]indol-7-ol dihydrate . The compound possesses a unique chemical structure characterized by the pyrido[3,4-b]indol-7-ol core with additional water molecules in its crystalline form .

Physical and Chemical Characteristics

The physical and chemical properties of harmalol hydrochloride dihydrate are summarized in Table 1.

PropertyCharacteristicReference
Physical FormSolid
Melting Point265-268°C (with decomposition)
Storage ConditionsRefrigerator (+4°C)
Solubility in DMF10.0 mg/mL (36.67 mM)
Solubility in DMSO1.0 mg/mL (3.67 mM)
Solubility in Ethanol2.0 mg/mL (7.33 mM)
CAS Number6028-00-8

The compound demonstrates differential solubility across solvents, with highest solubility observed in DMF, making it an important consideration for experimental design and pharmaceutical formulations .

Natural Sources and Derivation

Botanical Origin

Harmalol hydrochloride dihydrate is primarily derived from the medicinal plant Peganum harmala L., which has been used in traditional medicine systems for centuries . This plant contains various alkaloids with significant pharmacological activity, with harmalol being one of the principal bioactive components . The compound belongs to the β-carbolines (βCs) alkaloid family, which is known for their wide range of biological activities .

Traditional Uses

Peganum harmala has historically been employed in traditional medicine systems for treating various ailments, particularly those affecting the nervous system . The extracts and alkaloids derived from this plant have demonstrated effects on both central and peripheral nervous systems, with applications in conditions such as neurasthenia and for analgesic purposes .

Pharmacological Properties

Monoamine Oxidase Inhibition

Harmalol hydrochloride dihydrate functions as a monoamine oxidase inhibitor, which contributes to its psychoactive and neurological effects . This inhibitory action affects neurotransmitter metabolism in the brain, potentially influencing mood, cognition, and other neurological functions.

Antioxidant Activity

The compound exhibits notable antioxidant properties, which have important implications for its potential therapeutic applications . These antioxidant effects may contribute to its neuroprotective capabilities and potential utility in preventing oxidative stress-related damage in various tissues.

Enzyme Modulation

Research has demonstrated that harmalol significantly inhibits dioxin-induced CYP1A1 at mRNA, protein, and activity levels at concentrations ranging from 0.5 to 12.5 μM . This inhibition occurs in a concentration-dependent manner and involves the aryl hydrocarbon receptor (AhR) pathway, as evidenced by the inhibition of TCDD-mediated induction of AhR-dependent luciferase activity .

Neurological Effects and Mechanisms

Autophagy Induction

One of the most significant findings regarding harmalol hydrochloride dihydrate (HHD) is its ability to induce autophagy in neural cells . Studies have shown that HHD treatment leads to markedly increased expression of LC3-II protein, a key marker of autophagy, while simultaneously decreasing α-synuclein (α-Syn) protein levels . This mechanism has important implications for neurodegenerative diseases where protein aggregation plays a pathological role.

Both in vitro and in vivo studies have confirmed these effects. When tested in drosophila larvae, HHD induced the formation of LysoTracker Red-positive puncta in fat bodies, indicating enhanced autophagy and lysosomal activities similar to those observed under starvation conditions .

Memory Enhancement Effects

Harmalol has demonstrated significant effects on memory and cognitive function in experimental models. In a scopolamine-induced memory disorder model using male mice, harmalol administration produced several beneficial effects:

  • Decreased latency to reach the hidden platform in spatial memory tests, indicating improved spatial learning and memory

  • Reduced secondary latency in passive avoidance memory tests, suggesting enhanced memory retention

  • Decreased immobility time in forced swimming tests, which is associated with antidepressant-like effects

These cognitive enhancements were particularly pronounced at a dosage of 20 mg/kg, where harmalol also increased exploratory behaviors such as crossing and rearing in open field tests .

Biochemical Mechanisms in the Brain

The cognitive and memory-enhancing effects of harmalol appear to be mediated through several biochemical mechanisms:

  • Reduction of brain malondialdehyde and nitric oxide levels, indicating decreased oxidative stress

  • Enhancement of total antioxidant capacity in brain tissue

  • Increased levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, a critical protein for neuronal growth and survival

  • Modulation of acetylcholinesterase activity, which affects acetylcholine levels important for learning and memory

These findings suggest that harmalol may improve scopolamine-induced memory loss through multiple complementary mechanisms, making it a potentially valuable therapeutic agent for treating amnesia and cognitive deficits associated with aging or neurodegenerative diseases such as Alzheimer's .

Research Applications

Harmalol hydrochloride dihydrate has become an important tool in various research fields, with applications spanning multiple disciplines:

Pharmaceutical Development

The compound is being extensively explored for its potential therapeutic effects, particularly in the treatment of neurological disorders . Its interactions with neurotransmitter systems make it a promising candidate for developing novel treatments for conditions affecting the central nervous system.

Natural Product Synthesis

Harmalol hydrochloride dihydrate serves as a valuable intermediate in the synthesis of various alkaloids, contributing to the development of natural medicines and supplements . Its structural properties make it useful in creating derivatives with potentially enhanced therapeutic properties.

Psychoactive Research

Studies investigating the psychoactive effects of harmalol hydrochloride dihydrate are contributing to the understanding of mental health treatments and the development of new psychotropic medications . The compound's effects on neurotransmitter systems provide insights into brain function and potential interventions for psychiatric conditions.

Antioxidant Studies

The compound's antioxidant properties are being researched for applications in food preservation and cosmetics, where they can enhance product stability and extend shelf life . These properties also have implications for preventing oxidative damage in biological systems.

Experimental Data and Dosage Effects

Dose-Response Relationships

The effects of harmalol appear to be dose-dependent, with various studies identifying optimal concentration ranges for different applications. Table 2 summarizes key dose-response findings:

Study TypeEffective Dose RangeObserved EffectsReference
Enzyme Inhibition0.5-12.5 μMInhibition of dioxin-induced CYP1A1
Memory Enhancement20 mg/kg (optimal)Improved spatial memory and reduced passive avoidance latency
Antidepressant Effect10-20 mg/kgDecreased immobility time in forced swimming test
Autophagy InductionNot specified in extractsIncreased LC3-II expression and α-Syn degradation

These dosage effects highlight the importance of precise concentration control when using harmalol hydrochloride dihydrate in both research and potential therapeutic applications.

Comparative Efficacy

When compared to other interventions, harmalol has shown comparable effects to established treatments in certain experimental models. For instance, in drosophila larvae, harmalol-induced autophagy patterns were similar to those observed under starvation conditions, which is a well-established autophagy inducer .

SupplierProduct NumberPackagingPrice (USD)Reference
Sigma-AldrichH1251g$256
TRCH105153500mg$200
Usbiological279981250mg$347
AK ScientificY14292g$455
Biosynth CarbosynthFH523605g$600

This pricing information can assist researchers in planning studies involving this compound, considering both budget constraints and quantity requirements.

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